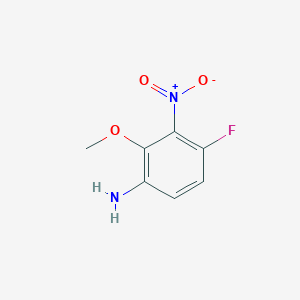

4-Fluoro-2-methoxy-3-nitroaniline

Overview

Description

4-Fluoro-2-Methoxy-5-nitroaniline is a solid compound with a molecular formula of C7H7FN2O3 and a molecular weight of 186.14 g/mol . It is sparingly soluble in water but dissolves well in organic solvents .

Synthesis Analysis

4-Fluoro-2-nitroaniline was used as a starting reagent in the synthesis of 4-fluoro-N-ethyl-2-nitroaniline and N-(4-fluoro-2-nitrophenyl)-β-alanine . The synthesis of anilines often involves direct nucleophilic substitution, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-Methoxy-5-nitroaniline consists of a benzene ring with a fluorine atom attached at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position . The IUPAC Standard InChI is InChI=1S/C7H7FN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 .Chemical Reactions Analysis

4-Fluoro-2-Methoxy-5-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .Physical And Chemical Properties Analysis

The physical properties of 4-Fluoro-2-Methoxy-5-nitroaniline include a molecular weight of 186.14 g/mol and a melting point of 90-94 °C (lit.) . It is sparingly soluble in water but dissolves well in organic solvents .Scientific Research Applications

1. Detection of 4-Nitroaniline in Water

- Application Summary : A novel molecularly imprinted fluorescent sensor for the determination of 4-nitroaniline (4-NA) was synthesized . This sensor is used for the highly sensitive and selective detection of 4-NA in water .

- Methods of Application : The sensor was synthesized via free radical polymerization with 3-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]-1-vinyl-1H-imidazol-3-ium bromide as the fluorescence functional monomer, 4-NA as the template molecule, ethylene glycol dimethacrylate as the cross-linker, and 2,2′-azo(bisisobutyronitrile) as the initiator .

- Results or Outcomes : The sensor had high fluorescence intensity, short detection time (0.5 min), good selectivity, and excellent sensitivity (limit of detection = 0.8 nM) for 4-NA, with good linear relationships of 2.67–10,000 nM .

2. Organic Nonlinear Optic (NLO) Materials

- Application Summary : Organic nonlinear optic (NLO) materials have possible applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .

- Methods of Application : The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method .

- Results or Outcomes : The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .

3. Intermediate in Organic Synthesis and Biochemical Synthesis

- Application Summary : 4-fluoro-2-Methoxy-5-nitroaniline can be used as an intermediate in organic synthesis and biochemical synthesis .

- Methods of Application : It contains an alkaline amino group in its molecular structure, so it is important to carefully adjust the acidity and alkalinity of the reaction during preparation .

- Results or Outcomes : It is used in the preparation and production of pharmaceutical and bioactive molecules .

4. Synthesis of Mereletinib

- Application Summary : 4-Fluoro-2-Methoxy-5-nitroaniline is a key intermediate in the synthesis of Mereletinib .

- Results or Outcomes : Mereletinib is a potent inhibitor of mutant BRAFV600E kinase used in cancer treatment .

5. Synthesis of Osimertinib

- Application Summary : 4-Fluoro-2-methoxy-5-nitroaniline is a key intermediate in the synthesis of Osimertinib , a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used for the treatment of non-small-cell lung carcinomas carrying EGFR-TKI sensitizing and EGFR T790M resistance mutations .

- Methods of Application : The process parameters and equipment configuration were optimized at laboratory scale for the acetylation and nitration to improve the product yield and purity . The two steps could be successfully telescoped, and the laboratory-scale flow process was operated for 80 min to afford the target molecule in 82% isolated yield over two steps, corresponding to a throughput of 25 mmol/h .

- Results or Outcomes : The developed flow process was then transferred to an industrial partner for commercial implementation and scaled up by the use of higher flow rates and sizing-up of the microreactor platform to pilot scale to afford the product in 83% isolated yield, corresponding to a throughput of 2 mol/h (0.46 kg/h) .

6. Dyeing Processes in the Textile Industry

- Application Summary : 2-Methoxy-4-nitroaniline, a compound similar to 4-Fluoro-2-methoxy-3-nitroaniline, is used in dyeing processes in the textile industry . It is also used as a chromogenic agent in printing processes, and as an intermediate in the synthesis of azo dyes and Pigment Yellow 74 .

- Results or Outcomes : Pigment Yellow 74 is a high production volume chemical which has applications in yellow tattoo inks, emulsion paints, toy enamels, printing inks, and traffic paints .

7. Synthesis of Gefitinib

- Application Summary : 4-Fluoro-2-methoxy-5-nitroaniline is a key intermediate in the synthesis of Gefitinib , a drug used for certain breast, lung and other cancers. Gefitinib is an EGFR inhibitor, like erlotinib, which interrupts signaling through the epidermal growth factor receptor (EGFR) in target cells .

- Results or Outcomes : Gefitinib is the first selective inhibitor of the EGFR tyrosine kinase which is also referred to as Her1 or ErbB-1 .

8. Synthesis of Erlotinib

- Application Summary : 4-Fluoro-2-methoxy-5-nitroaniline is a key intermediate in the synthesis of Erlotinib , a drug used to treat non-small cell lung cancer, pancreatic cancer and several other types of cancer. It is a receptor tyrosine kinase inhibitor, which acts on the epidermal growth factor receptor (EGFR) .

- Results or Outcomes : Erlotinib specifically targets the epidermal growth factor receptor (EGFR) tyrosine kinase, which is highly expressed and occasionally mutated in various forms of cancer .

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-fluoro-2-methoxy-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVDABATHQBBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-methoxy-3-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1450595.png)

![4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole](/img/structure/B1450599.png)

![2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1450600.png)

![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1450602.png)

![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B1450610.png)

![Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid](/img/structure/B1450611.png)

![1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1450614.png)

![3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450615.png)